

Application Notes and Protocols for the Pharmacological Characterization of ICI 89406

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Compound of Interest

Compound Name: ICI 89406

Cat. No.: B1662264

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Introduction

ICI 89406 is a selective β 1-adrenergic receptor antagonist with recognized partial agonist activity.[1][2] This document provides detailed application notes and experimental protocols for the pharmacological characterization of **ICI 89406**, encompassing both in vitro and in vivo methodologies. The provided protocols are intended to serve as a comprehensive guide for researchers investigating the properties of this and similar compounds.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-N'-phenyl-urea	[1]
CAS Number	53671-71-9	[1][3]
Molecular Formula	C19H22N4O3	[1]
Molecular Weight	354.4 g/mol	[1]
Solubility	Sparingly soluble in DMSO (1-10 mg/mL)	[1]

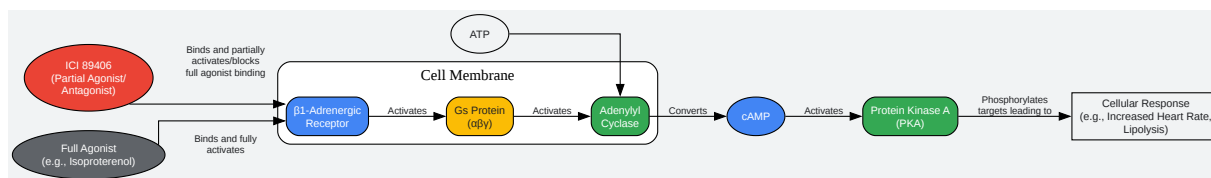
In Vitro Pharmacology Data

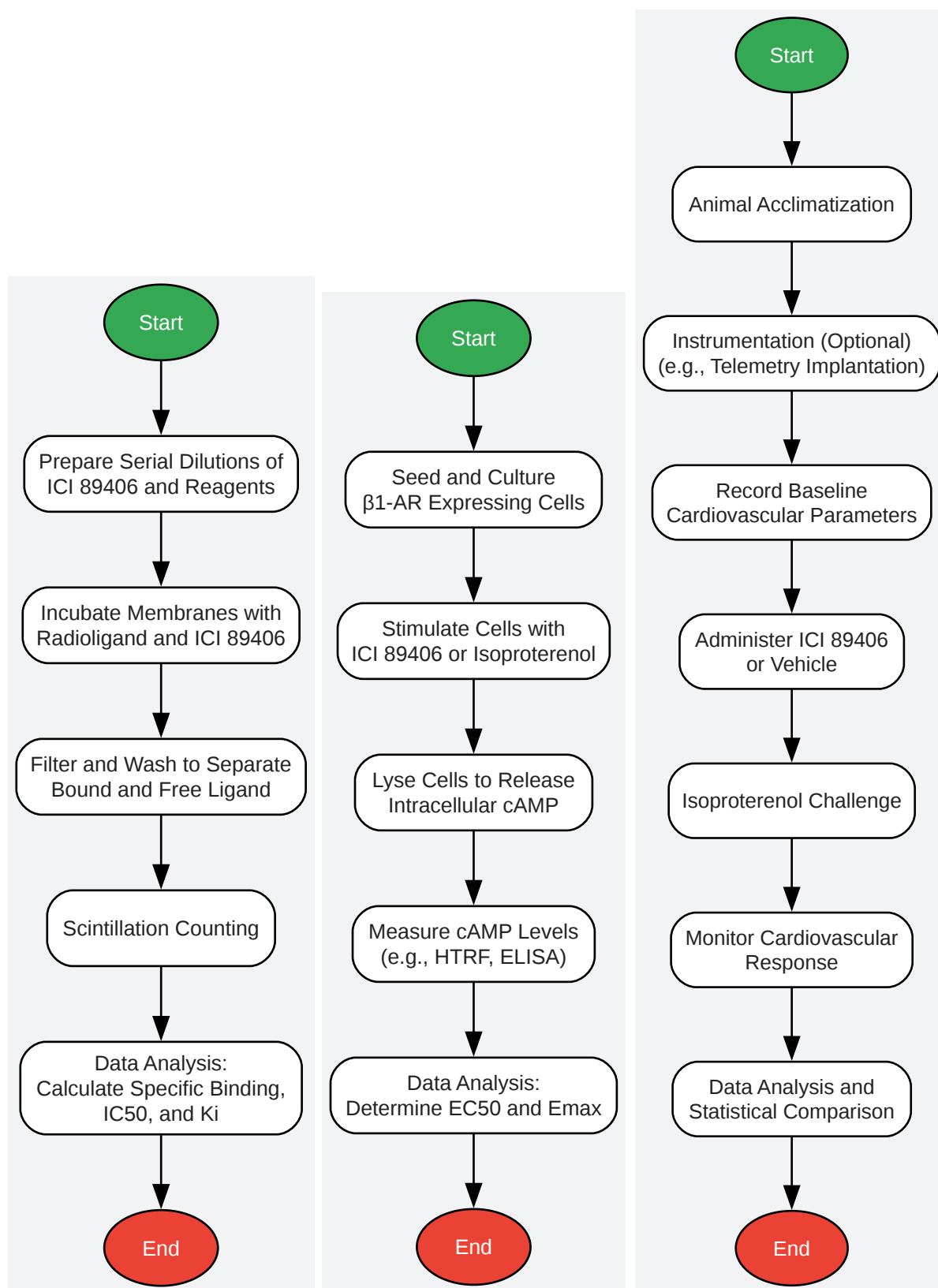
ICI 89406 exhibits high selectivity for the β 1-adrenergic receptor over the β 2-adrenergic receptor. It also demonstrates partial agonist activity at both receptor subtypes, capable of inducing cAMP accumulation.

Parameter	Receptor	Value	Reference
IC50 (Antagonist)	β 1-adrenergic	4.2 nM	[1]
IC50 (Antagonist)	β 2-adrenergic	678 nM	[1]
EC50 (Partial Agonist)	Human β 1-adrenergic	0.81 nM	[1]
EC50 (Partial Agonist)	Human β 2-adrenergic	60.26 nM	[1]

Signaling Pathway

ICI 89406, as a selective β 1-adrenergic antagonist with partial agonist activity, primarily interacts with the β 1-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for β 1-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[4][5] As a partial agonist, **ICI 89406** will activate this pathway, but to a lesser extent than a full agonist like isoproterenol. As an antagonist, it will block the binding and subsequent signaling of endogenous catecholamines like norepinephrine and epinephrine.





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